(+)-Epi-isozizaene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

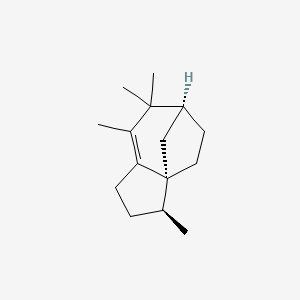

(+)-epi-isozizaene is a sesquiterpene.

科学研究应用

Designer Cyclases and Product Diversification

The primary application of (+)-epi-isozizaene lies in its potential as a platform for synthetic biology. EIZS can be engineered to produce alternative sesquiterpene products through mutagenesis of its active site residues. This reprogramming allows for the generation of a diverse array of compounds, including those with pharmaceutical and industrial significance.

Key Findings:

- Mutants of EIZS have been developed that can produce various sesquiterpenes, such as bisabolane precursors, which are considered potential substitutes for diesel fuel .

- The wild-type EIZS exhibits high fidelity at lower temperatures (99% yield of this compound at 4°C), but this fidelity decreases at higher temperatures, allowing for the production of multiple minor products .

Table 1: EIZS Mutants and Their Products

| Mutant | Product Generated | Yield (%) | Notes |

|---|---|---|---|

| Wild-type | This compound | 99% | High fidelity at low temperatures |

| F95S | Bisabolane precursors | Varies | Generates monocyclic sesquiterpenes |

| F96M | Sesquisabinene A | 91% | Redirects cyclization pathway effectively |

| F198S | Alternative sesquiterpenes | Varies | Demonstrates chemodiversity |

Antibiotic Precursor

This compound serves as a precursor for the antibiotic albaflavenone, which is produced through subsequent enzymatic transformations involving cytochrome P450 enzymes. The ability to manipulate the biosynthetic pathways leading to this compound opens avenues for developing new antibiotics or enhancing existing ones.

Case Study: Albaflavenone Production

- The conversion of this compound into albaflavenone involves cytochrome P450-catalyzed oxidation processes, demonstrating its significance in antibiotic biosynthesis .

Table 2: Pathways Involving this compound

| Compound | Function | Enzyme Involved |

|---|---|---|

| This compound | Precursor for antibiotics | EIZS |

| Albaflavenone | Antibacterial agent | Cytochrome P450 170A1 |

Biofuel Development

The potential use of sesquiterpenes like this compound as biofuels is an emerging area of research. The production of monocyclic sesquiterpene precursors from engineered EIZS mutants suggests that these compounds could serve as renewable energy sources.

Research Insights:

- The F95S mutant generates a mixture of monocyclic sesquiterpene precursors that could be refined into biofuels . This aligns with global efforts to find sustainable alternatives to fossil fuels.

Table 3: Biofuel Potential of Sesquiterpenes

| Sesquiterpene Precursors | Potential Use |

|---|---|

| Monocyclic bisabolane | Diesel fuel substitute |

| Various engineered products | Renewable energy sources |

化学反应分析

Biosynthetic Cyclization Mechanism

EIZS converts (2E,6E)-farnesyl diphosphate (FPP) into (+)-epi-isozizaene via a multistep carbocation-driven process :

Key steps :

-

Ionization : Mg²⁺-dependent cleavage of FPP’s diphosphate group initiates a transoid allylic carbocation.

-

Cyclization : Sequential 1,10- and 1,6-cyclizations form the tricyclic carbon skeleton.

-

Cation stabilization : Aromatic residues (F95, F96, F198, W203) stabilize intermediates through cation-π interactions .

-

Termination : Deprotonation yields this compound.

| Intermediate Type | Stabilization Mechanism | Critical Residues |

|---|---|---|

| Bisabolyl cation | Cation-π stacking | F95, F96, F198 |

| Tricyclic cation | Hydrophobic contour | W203, Y339 |

Enzyme Structural Dynamics

Crystal structures (PDB: 6AX9, 3LG5) reveal conformational changes essential for catalysis :

-

Open conformation : Ligand-free state (D99N mutant) with a solvent-accessible active site.

-

Closed conformation : Mg²⁺₃-PPᵢ-BTAC-bound state enabling substrate shielding.

Metal coordination : Three Mg²⁺ ions bind PPᵢ, positioning FPP for ionization .

Mutagenesis-Driven Product Diversification

Active site remodeling via aromatic-to-polar substitutions redirects cyclization pathways :

| Mutant | Major Product(s) | Yield (% total) | Catalytic Activity (% WT) |

|---|---|---|---|

| F95S | Bisabolane precursors | 68% | 45% |

| F96H | Sesquisabinene A | 91% | 39% |

| F198S | Hydroxylated tricyclic alcohols | 52% | 28% |

Key findings:

-

F96 substitutions (e.g., F96M/Q/S) convert EIZS into high-fidelity sesquisabinene synthases (>90% product selectivity) .

-

F198 mutations enable water ingress, quenching carbocations to form alcohols .

Computational Insights

QM/MM simulations (PMC10527993) map the reaction coordinate:

属性

分子式 |

C15H24 |

|---|---|

分子量 |

204.35 g/mol |

IUPAC 名称 |

(1R,2S,8S)-2,6,7,7-tetramethyltricyclo[6.2.1.01,5]undec-5-ene |

InChI |

InChI=1S/C15H24/c1-10-5-6-13-11(2)14(3,4)12-7-8-15(10,13)9-12/h10,12H,5-9H2,1-4H3/t10-,12-,15+/m0/s1 |

InChI 键 |

CYLSPJUZBPWJGC-ITDIGPHOSA-N |

SMILES |

CC1CCC2=C(C(C3CCC12C3)(C)C)C |

手性 SMILES |

C[C@H]1CCC2=C(C([C@H]3CC[C@@]12C3)(C)C)C |

规范 SMILES |

CC1CCC2=C(C(C3CCC12C3)(C)C)C |

同义词 |

epi-isozizaene |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。